Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]-
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Overview
Description
Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]- is an organophosphorus compound with the molecular formula C21H34P2. It is a tertiary phosphine, characterized by the presence of two cyclohexyl groups and a phenyl group attached to a phosphorus atom. This compound is known for its applications in various chemical reactions, particularly as a ligand in transition metal catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, dicyclohexyl[3-(phenylphosphino)propyl]- typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine compound . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, where the phosphorus atom acts as a nucleophile.
Coordination: The compound can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides and various phosphine-metal complexes, which are useful in catalysis and other applications.
Scientific Research Applications
Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]- has several scientific research applications:
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphine, dicyclohexyl[3-(phenylphosphino)propyl]- involves its ability to act as a ligand, coordinating with transition metals to form complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The phosphorus atom in the compound acts as a nucleophile, attacking electrophilic centers in substrates and promoting bond formation.
Comparison with Similar Compounds
Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]- can be compared with other similar compounds such as:
Triphenylphosphine: Another widely used phosphine ligand, but with three phenyl groups instead of cyclohexyl groups.
Dicyclohexylphenylphosphine: Similar in structure but lacks the propyl group.
Phenylphosphine: A simpler phosphine with only one phenyl group attached to the phosphorus atom.
The uniqueness of phosphine, dicyclohexyl[3-(phenylphosphino)propyl]- lies in its specific structure, which provides distinct steric and electronic properties, making it suitable for specific catalytic applications.
Properties
CAS No. |
82763-84-6 |
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Molecular Formula |
C21H34P2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
dicyclohexyl(3-phenylphosphanylpropyl)phosphane |
InChI |
InChI=1S/C21H34P2/c1-4-11-19(12-5-1)22-17-10-18-23(20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1,4-5,11-12,20-22H,2-3,6-10,13-18H2 |
InChI Key |
BWAHWXJHPZMPMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(CCCPC2=CC=CC=C2)C3CCCCC3 |
Origin of Product |
United States |
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